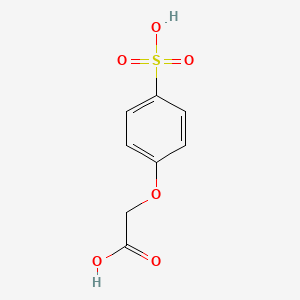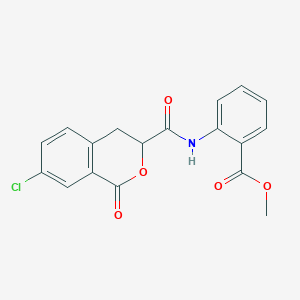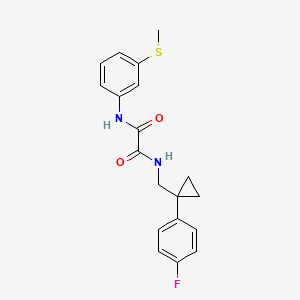![molecular formula C20H23N5OS B2403974 (4-Metiltiofen-2-il)(4-(7,8,9,10-tetrahidropirazino[1,2-b]indazol-1-il)piperazin-1-il)metanona CAS No. 2034347-68-5](/img/structure/B2403974.png)
(4-Metiltiofen-2-il)(4-(7,8,9,10-tetrahidropirazino[1,2-b]indazol-1-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a tetrahydropyrazinoindazole moiety, and a piperazine ring, making it an interesting subject for research in medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be used to study its interactions with various biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system or cancer.
Industry
In industry, (4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and indazole intermediates, followed by their coupling with piperazine under specific conditions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), reducing agents like lithium aluminum hydride (LiAlH4), and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the ketone group could produce the corresponding alcohol.
Mecanismo De Acción
The mechanism of action of (4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as its role in inhibiting a particular enzyme or activating a receptor.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone: shares similarities with other compounds that contain thiophene, indazole, or piperazine moieties.
4-Methoxyphenethylamine: Another compound with a similar structural motif, used in various chemical syntheses.
Poly[bis(4-methoxyphenethylamino)polyphosphazene]: A polymer with related structural elements.
Uniqueness
What sets (4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
(4-methylthiophen-2-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-14-12-17(27-13-14)20(26)24-10-8-23(9-11-24)19-18-15-4-2-3-5-16(15)22-25(18)7-6-21-19/h6-7,12-13H,2-5,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHWIXOQASLFRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2403891.png)
![3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2403892.png)
![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2403893.png)

![4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2403896.png)
![2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2403897.png)

![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)


![N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2403908.png)


![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)
